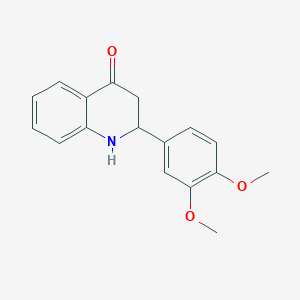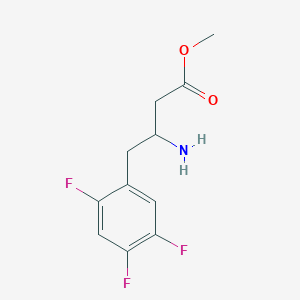
3-Amino-4-(2,4,5-trifluorophényl)butanoate de méthyle
Vue d'ensemble
Description
“Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate” is a chemical compound with the molecular formula C11H12F3NO2 . It is available in the form of a powder or a pale-yellow to yellow-brown liquid . The compound has a molecular weight of 247.22 .
Synthesis Analysis
The synthesis of a similar compound, “Methyl 3-Oxo-4-(2,4,5-trifluorophenyl)butanoate”, involves the reaction of (2,4,5-trifluorophenyl)acetic acid with 1,1’-carbonyldiimidazole in acetonitrile for 3.5 hours, followed by the addition of monomethyl monopotassium malonate with triethylamine and magnesium chloride in acetonitrile at 50℃ for 8 hours .Molecular Structure Analysis
The InChI code for “Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate” is 1S/C11H12F3NO2/c1-17-11(16)4-7(15)2-6-3-9(13)10(14)5-8(6)12/h3,5,7H,2,4,15H2,1H3 . This indicates the presence of 11 carbon atoms, 12 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms in the molecule.Physical and Chemical Properties Analysis
“Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate” has a molecular weight of 247.22 . It is stored at temperatures between 2-8°C . The compound is available in the form of a powder or a pale-yellow to yellow-brown liquid .Applications De Recherche Scientifique
Amélioration de la libération transdermique de médicaments
Le 3-Amino-4-(2,4,5-trifluorophényl)butanoate de méthyle a été étudié pour son potentiel à améliorer la libération transdermique de médicaments. Les chercheurs ont exploré son utilisation comme complément aux formulations médicamenteuses existantes, en particulier en combinaison avec des composés comme le menthol. En favorisant la perméabilité de la peau, ce composé peut faciliter l'absorption efficace des agents thérapeutiques à travers la barrière cutanée .
Effets hypoglycémiques dans le diabète de type II
Dans le domaine de la recherche sur le diabète, le this compound s'est avéré prometteur comme molécule médicamenteuse candidate. Associé au menthol, il présente des effets hypoglycémiques, ce qui en fait une option thérapeutique potentielle pour la gestion des niveaux de glycémie chez les personnes atteintes de diabète de type II .
Propriétés antibactériennes
Des études préliminaires suggèrent que ce composé possède une activité antibactérienne. Les chercheurs ont étudié son efficacité contre diverses souches bactériennes, y compris les bactéries Gram-positives et Gram-négatives. Des recherches supplémentaires sont nécessaires pour comprendre son mécanisme d'action et ses applications cliniques potentielles .
Potentiel anti-inflammatoire
Le this compound a été évalué pour ses propriétés anti-inflammatoires. Des études in vitro et sur des animaux indiquent qu'il peut moduler les voies inflammatoires, ce qui le rend pertinent pour les affections associées à une inflammation excessive .
Effets neuroprotecteurs
Les chercheurs ont exploré le potentiel neuroprotecteur de ce composé. Il peut jouer un rôle dans la protection des neurones contre le stress oxydatif, l'inflammation et d'autres facteurs qui contribuent aux maladies neurodégénératives. Les recherches se poursuivent pour découvrir ses mécanismes précis et ses implications thérapeutiques .
Synthèse chimique et chimie médicinale
Au-delà de ses applications spécifiques, le this compound sert de précieux élément de base en synthèse chimique. Les chimistes médicinaux l'utilisent pour créer de nouveaux dérivés aux propriétés améliorées. Ces dérivés peuvent trouver des applications dans la découverte et le développement de médicaments .
Pour plus d'informations détaillées, vous pouvez consulter les articles de recherche originaux et les documents techniques liés dans les références . Si vous avez d'autres questions ou si vous avez besoin d'informations supplémentaires, n'hésitez pas à demander ! 😊
Mécanisme D'action
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .
Propriétés
IUPAC Name |
methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c1-17-11(16)4-7(15)2-6-3-9(13)10(14)5-8(6)12/h3,5,7H,2,4,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFWTEYDIPQVSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CC1=CC(=C(C=C1F)F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
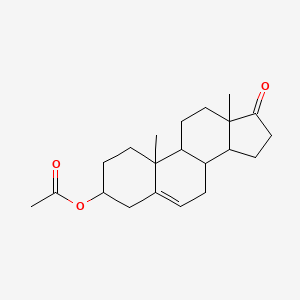
![6-[4-({[2-(acetylamino)-5-methylphenyl]sulfonyl}amino)phenoxy]-N-butylnicotinamide](/img/structure/B2471329.png)
![3,5-dimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2471331.png)
![Methyl 2-[1-(4-fluorophenyl)ethylidene]-1-hydrazinecarboxylate](/img/structure/B2471332.png)
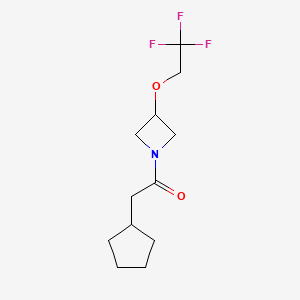
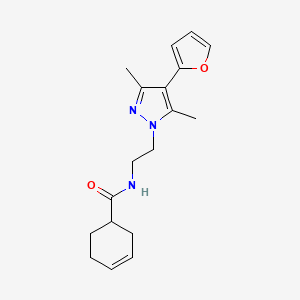

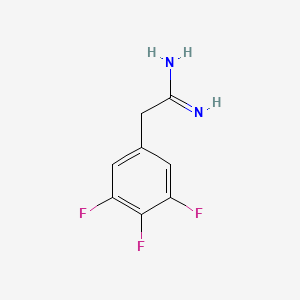
![4-oxo-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]chromene-3-carboxamide](/img/no-structure.png)
![(4-Benzylpiperidin-1-yl)(6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B2471344.png)
![4-Nitrobenzo[de]isochromene-1,3-dione](/img/structure/B2471345.png)
